戊二酸-1,5-13C2

概述

描述

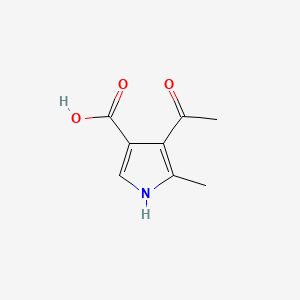

Glutaric Acid-1,5-13C2 is a stable isotope of Glutaric Acid . It has a molecular weight of 134.10 and a molecular formula of C3 (13C)2H8O4 . It is used for research purposes .

Synthesis Analysis

The green synthesis of glutaric acid has been studied using joint test technology and density functional theory calculations . The reaction mechanism underlying this synthesis was verified through these methods .Molecular Structure Analysis

The molecular formula of Glutaric Acid-1,5-13C2 is C3 (13C)2H8O4 . This indicates that it contains three carbon atoms, two of which are the isotope 13C, eight hydrogen atoms, and four oxygen atoms .Chemical Reactions Analysis

The reaction mechanism of the green synthesis of glutaric acid has been studied . The mechanism involves the use of environmentally friendly, inexpensive, and easily available hydrogen peroxide to replace traditional high-polluting oxidants .Physical And Chemical Properties Analysis

Glutaric Acid-1,5-13C2 is a solid substance . It is soluble in ether and methanol . It should be stored at 4° C and has a melting point between 85-100° C .科学研究应用

戊二酸的生物合成:研究重点是通过生化过程生产戊二酸。例如,Yang 等人(2019 年)描述了使用全细胞系统从 5-氨基戊酸生产戊二酸,在优化条件下实现了高转化率 (Yang 等,2019 年)。

医学应用:研究已经研究了戊二酸在戊二酸尿症 I 型 (GA-I) 中的作用,戊二酸尿症 I 型是一种罕见的代谢疾病。Boy 等人(2017 年)提出了诊断和管理患有 GA-I 的个体的建议,强调了新生儿筛查和代谢治疗的重要性 (Boy 等,2017 年)。

戊二酸生产的代谢工程:已经做出努力,使用工程微生物优化戊二酸的生产。Yang 等人(2020 年)开发了一种具有 α-酮戊二酸再生的戊二酸生产系统,显着降低了对 α-酮戊二酸的需求 (Yang 等,2020 年)。

诊断应用:已经探索了戊二酸测量在诊断 GA I 中的作用。Barić 等人(1999 年)开发了戊二酸和 3-羟基戊二酸的稳定同位素稀释测定法,实现了高诊断灵敏度和特异性 (Barić 等,1999 年)。

了解 GA-I 的发病机制:对 GA-I 神经病理发生的研究非常重要。Gerstner 等人(2005 年)发现戊二酸及其代谢物诱导未成熟少突胶质细胞凋亡,提供了对 GA-I 中白质变性的见解 (Gerstner 等,2005 年)。

稳定同位素标记化合物的合成:已经研究了与戊二酸相关的特定稳定同位素标记的 L-谷氨酸和 2-氧戊二酸的化学酶促合成,用于科学应用 (Cappon 等,2010 年)。

工业应用:Han 等人(2020 年)详细介绍了谷氨酸棒状杆菌的代谢工程,用于高水平生产戊二酸,突出了其在合成商业聚合物中的重要性 (Han 等,2020 年)。

安全和危害

未来方向

Research on Glutaric Acid-1,5-13C2 could focus on its potential applications in various biochemical fields such as consumer goods, textile, and footwear industries . Additionally, potential novel therapies targeting the deleterious effects of glutaric acid to improve the outcome of patients with glutaric acidemia type 1 could also be explored .

属性

IUPAC Name |

(1,5-13C2)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)O)C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutaric Acid-1,5-13C2 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

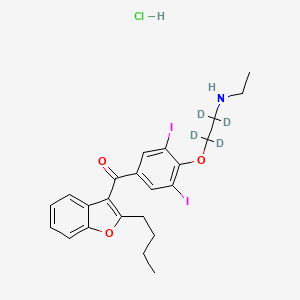

![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B563457.png)

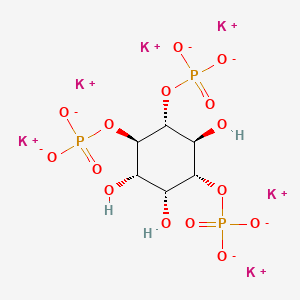

![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)

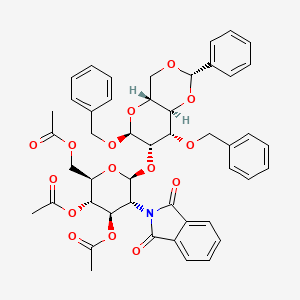

![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)

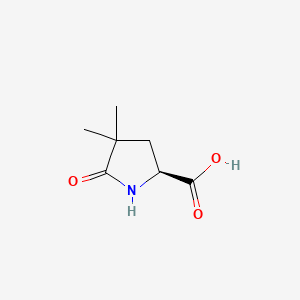

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)